4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone

CAS No.: 898779-53-8

Cat. No.: VC2302598

Molecular Formula: C17H16ClFO

Molecular Weight: 290.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898779-53-8 |

|---|---|

| Molecular Formula | C17H16ClFO |

| Molecular Weight | 290.8 g/mol |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |

| Standard InChI Key | ZLVNHFSCEBSOHC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |

| Canonical SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |

Introduction

Chemical Identity and Structure

Basic Chemical Information

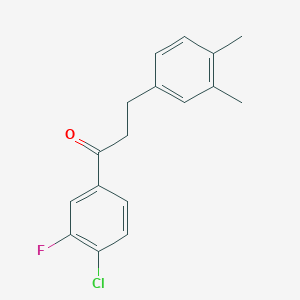

4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone is an aromatic ketone with specific halogen substitutions. It belongs to the broader family of propiophenones, which are characterized by a three-carbon chain connecting two aromatic rings with a ketone functional group. The compound's structure includes a chloro group at the 4' position and a fluoro group at the 3' position on one aromatic ring, while the other ring contains methyl groups at positions 3 and 4.

Chemical Identifiers

The compound can be identified through various standard chemical identifiers as detailed in Table 1, which provides essential reference information for researchers and professionals working with this substance.

Table 1: Chemical Identifiers of 4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone

| Identifier | Value |

|---|---|

| CAS Number | 898779-53-8 |

| Molecular Formula | C₁₇H₁₆ClFO |

| Molecular Weight | 290.8 g/mol |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |

| InChI | InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |

| SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |

Physical and Chemical Properties

Physical Properties

The physical properties of 4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone are important for understanding its behavior in various research and application contexts. Table 2 presents the available physical properties of this compound.

Table 2: Physical Properties of 4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | Predicted |

| Boiling Point | 420.4±45.0 °C | Predicted |

| Density | 1.177±0.06 g/cm³ | Predicted |

| Appearance | Crystalline solid | Typical for this class |

It is important to note that many of these properties are predicted values based on computational models rather than experimentally determined measurements. The high boiling point is characteristic of compounds with this molecular weight and functional group arrangement, reflecting the strong intermolecular forces present due to the aromatic rings and polar functional groups .

Chemical Reactivity

The chemical reactivity of 4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone is governed by its functional groups:

-

Ketone Group: The carbonyl functionality can undergo typical ketone reactions including nucleophilic addition, reduction to alcohols, and condensation reactions with suitable nucleophiles.

-

Halogen Substituents: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions or with strong nucleophiles.

-

Aromatic Systems: Both aromatic rings can engage in electrophilic aromatic substitution, though the regioselectivity will be influenced by the existing substituent pattern.

-

Aliphatic Chain: The propane chain connecting the aromatic rings may undergo reactions at the α-position relative to the carbonyl group, including enolization and subsequent transformations .

Synthesis Methods

Synthetic Routes

The synthesis of 4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone typically involves established organic chemistry techniques. Based on information available for similar compounds and general synthetic principles, several routes can be proposed:

Cross-Coupling Reactions

Alternative approaches might include:

-

Palladium-catalyzed cross-coupling reactions between appropriately functionalized building blocks

-

Construction of the propiophenone backbone through alternative carbon-carbon bond-forming reactions

Reaction Conditions

For effective synthesis, several critical reaction parameters must be controlled:

-

Temperature: Typically maintained at low temperatures initially (0-5°C) during the addition of reactive components, then gradually increased for reaction completion.

-

Solvent Selection: Anhydrous conditions are essential, particularly for Friedel-Crafts reactions, with dichloromethane or carbon disulfide being common solvent choices.

-

Catalyst: Aluminum chloride (AlCl₃) is a typical Lewis acid catalyst for Friedel-Crafts acylation reactions.

-

Reaction Time: Careful monitoring is required to prevent side reactions and optimize yield .

Purification Methods

Purification of the synthesized compound would typically involve:

-

Initial work-up to remove the catalyst and other reaction components

-

Column chromatography using appropriate solvent systems

-

Recrystallization to achieve high purity

-

Analysis using techniques such as HPLC, NMR, and mass spectrometry to confirm purity and structure

These processes are essential for obtaining research-grade material with the purity required for biological testing or further synthetic transformations.

Applications in Research

Chemical Research Applications

4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone serves several important functions in chemical research:

-

Synthetic Intermediate: The compound can serve as a building block for more complex molecules, particularly in medicinal chemistry.

-

Structure-Activity Relationship Studies: As part of a series of related compounds, it can provide valuable data on how structural variations affect chemical and biological properties.

-

Method Development: It can be used as a model substrate for developing new synthetic methodologies or analytical techniques .

Comparative Analysis with Structural Analogs

Related Compounds

4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone belongs to a family of structurally related compounds that differ primarily in the positions of substituents. Table 3 provides a comparison with several of these analogs.

Table 3: Comparison of 4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone with Related Compounds

| Compound | CAS Number | Key Structural Difference | Molecular Weight |

|---|---|---|---|

| 4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone | 898779-53-8 | Reference compound | 290.8 g/mol |

| 3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | 898779-55-0 | Swapped positions of chloro and fluoro groups | 290.8 g/mol |

| 3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone | 898779-71-0 | Fluoro at 5' position instead of 3' | 290.8 g/mol |

| 4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone | 898779-73-2 | Fluoro at 2' position instead of 3' | 290.8 g/mol |

| 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | 898792-92-2 | Different dimethyl substitution pattern | 290.8 g/mol |

| 4'-Chloro-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone | 898794-22-4 | 2,4-dimethyl pattern instead of 3,4-dimethyl | 290.8 g/mol |

This table highlights the subtle structural variations within this family of compounds, all of which maintain the same molecular formula and weight but differ in the spatial arrangement of functional groups .

Structure-Property Relationships

The positional isomers listed in Table 3 provide valuable insights into structure-property relationships within this class of compounds:

-

Electronic Effects: The position of halogen substituents affects the electron distribution within the molecule, potentially altering reactivity patterns.

-

Steric Considerations: The arrangement of methyl groups on the phenyl ring influences the three-dimensional structure of the molecule, affecting how it might interact with potential biological targets.

-

Physical Properties: While the compounds share the same molecular weight, subtle differences in substitution patterns can lead to variations in properties such as melting point, solubility, and crystalline structure .

These structure-property relationships are critical for understanding how small structural modifications might affect the compound's behavior in various applications and could guide future research into optimizing properties for specific purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume